molecular formula C13H31Cl3N4O2 B6220312 tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride CAS No. 2758003-81-3

tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride

Cat. No. B6220312
CAS RN: 2758003-81-3
M. Wt: 381.8
InChI Key:
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Description

Tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride, also known as TBEPTC, is a synthetic compound used in a variety of biochemistry and pharmaceutical research applications. TBEPTC is a small molecule that consists of three distinct parts: a tert-butyl group, a piperazine ring, and a carbamate group. The compound has been studied for its potential to interact with proteins and other biomolecules in a variety of ways. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for TBEPTC.

Scientific Research Applications

Tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride has been studied for a variety of scientific research applications. It has been used as an inhibitor of the enzymes dipeptidyl peptidase IV (DPP-IV) and trypsin, as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme cyclooxygenase. tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride has also been studied as a potential inhibitor of the enzyme cytochrome P450, as an inhibitor of the enzyme lipoxygenase, and as an inhibitor of the enzyme thrombin.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride is not yet fully understood. However, it is thought to interact with proteins and other biomolecules in a variety of ways. For example, tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride has been shown to bind to the active sites of enzymes and inhibit their activity. It has also been shown to interact with the active sites of other proteins and interfere with their activity. In addition, tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride has been shown to interact with the active sites of nucleic acids and interfere with their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride are not yet fully understood. However, tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of other biomolecules. In addition, tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride has been shown to interfere with the activity of proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The major advantage of using tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in a variety of conditions. In addition, tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride is relatively inexpensive and can be stored for long periods of time without significant degradation. The major limitation of using tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride in laboratory experiments is that it is not yet fully understood, so its effects are not always predictable.

Future Directions

There are a variety of potential future directions for tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride research. These include further studies on the mechanism of action of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride, studies on the biochemical and physiological effects of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride, studies on the potential of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride to interact with other biomolecules, studies on the potential of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride to be used as a drug target, and studies on the potential of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride to be used as a therapeutic agent. In addition, further studies on the potential of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride to be used in drug discovery and development are also warranted.

Synthesis Methods

Tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride can be synthesized in a two-step process. The first step involves the reaction of tert-butyl chloride with 2-aminoethylpiperazine to form 2-aminoethyl-N-tert-butylpiperazine. This reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature. The second step involves the reaction of the 2-aminoethyl-N-tert-butylpiperazine with ethyl chloroformate to form tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride. This reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride involves the reaction of tert-butyl N-{2-[4-(2-chloroethyl)piperazin-1-yl]ethyl}carbamate with ammonia followed by the reaction with hydrochloric acid.", "Starting Materials": [ "tert-butyl N-{2-[4-(2-chloroethyl)piperazin-1-yl]ethyl}carbamate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butyl N-{2-[4-(2-chloroethyl)piperazin-1-yl]ethyl}carbamate is reacted with ammonia to form tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate.", "Step 2: tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate is reacted with hydrochloric acid to form tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride." ] }

CAS RN

2758003-81-3

Molecular Formula

C13H31Cl3N4O2

Molecular Weight

381.8

Purity

0

Origin of Product

United States

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